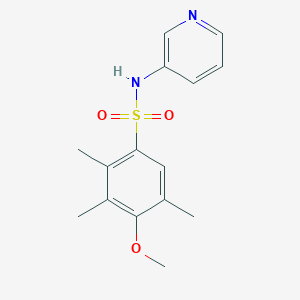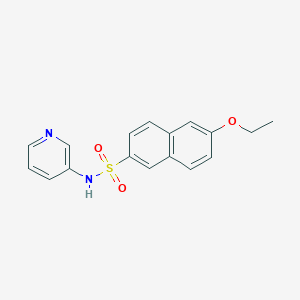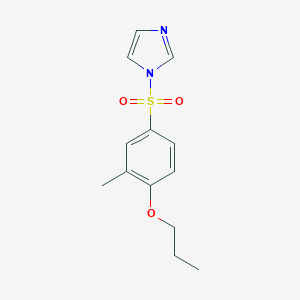
N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide, also known as HPMBS, is a sulfonamide derivative that has been extensively studied for its potential applications in various fields of scientific research. This compound is known for its anti-inflammatory, analgesic, and antipyretic properties, and has been shown to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is in the field of drug discovery, where it has been shown to have potent anti-inflammatory and analgesic effects. N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide has also been studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In addition, N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have potential applications in the field of materials science, where it can be used as a building block for the synthesis of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that is involved in the production of prostaglandins, which are known to be involved in the inflammatory response. By inhibiting the production of prostaglandins, N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide has also been shown to have antipyretic effects, which means that it can reduce fever. N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide has also been shown to have antioxidant properties, which means that it can protect cells from oxidative damage. In addition, N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is its high yield and purity, which makes it ideal for use in lab experiments. In addition, N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is its relatively high cost, which may limit its use in some lab experiments.
Direcciones Futuras
There are many potential future directions for N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide research. One area of research that is particularly promising is the development of new drugs based on N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide. By modifying the chemical structure of N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide, it may be possible to develop new drugs with even more potent anti-inflammatory and analgesic effects. In addition, N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide may have potential applications in the field of materials science, where it can be used as a building block for the synthesis of new materials with unique properties. Overall, N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is a compound with great potential for scientific research, and further research in this area is warranted.
Métodos De Síntesis
The synthesis of N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide involves the reaction between 4-methoxy-3-methylbenzenesulfonyl chloride and 3-hydroxypropylamine. The reaction is typically carried out in anhydrous conditions, and the resulting product is purified using chromatography techniques. The yield of N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is typically high, and the purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Propiedades
Nombre del producto |
N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C11H17NO4S |
Peso molecular |
259.32 g/mol |
Nombre IUPAC |
N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO4S/c1-9-8-10(4-5-11(9)16-2)17(14,15)12-6-3-7-13/h4-5,8,12-13H,3,6-7H2,1-2H3 |
Clave InChI |
IMCOQEMQWMYJNE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCCO)OC |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)NCCCO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)
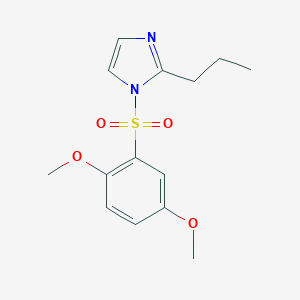

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline](/img/structure/B225195.png)
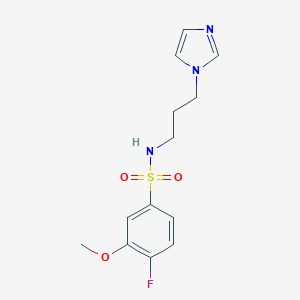
![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225206.png)
![2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione](/img/structure/B225210.png)

![5-Bromo-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B225219.png)
![N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B225220.png)
